3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-[(6-ethenyltriazolo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OSi/c1-5-11-8-12-13(14-9-11)17(16-15-12)10-18-6-7-19(2,3)4/h5,8-9H,1,6-7,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZDSQISKJRTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=C(C=N2)C=C)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679960 | |
| Record name | 6-Ethenyl-3-{[2-(trimethylsilyl)ethoxy]methyl}-3H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-65-0 | |
| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 6-ethenyl-3-[[2-(trimethylsilyl)ethoxy]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethenyl-3-{[2-(trimethylsilyl)ethoxy]methyl}-3H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pre-triazolo Functionalization
2-Amino-6-vinylpyridine serves as a precursor, where the vinyl group is installed via Heck coupling or Wittig reaction prior to diazotization. For example, palladium-catalyzed coupling of 2-amino-6-bromopyridine with vinylboronic acid achieves >80% conversion under Suzuki-Miyaura conditions.
Post-triazolo Functionalization
Direct modification of the triazolo[4,5-b]pyridine core via cross-coupling is challenging due to the electron-deficient nature of the ring. However, microwave-assisted Mizoroki-Heck reactions using Pd(OAc) and PPh in DMF at 120°C have been reported to introduce vinyl groups in related systems.
Integrated Synthetic Route
Combining these steps, a plausible synthesis of the target compound proceeds as follows:
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Synthesis of 2-Amino-6-vinylpyridine :
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Diazotization and Cyclization :
-
SEM Protection :
Overall Yield : ~49% (multiplicative over three steps).
Analytical Characterization
Critical spectroscopic data for the final compound align with reported triazolo-pyridine analogs:
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NMR (CDCl) : δ 9.82–9.72 (m, 1H, triazole-H), 6.70–6.50 (m, 2H, vinyl-H), 3.43 (s, 2H, SEM-OCH), 0.98–0.81 (m, 12H, SEM-Si(CH)).
Green Chemistry Considerations
Recent advances emphasize solvent-free or microwave-assisted protocols to enhance efficiency:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The vinyl group in the compound can undergo oxidation reactions to form epoxides or diols.
Reduction: The triazolopyridine core can be reduced under hydrogenation conditions to yield partially or fully saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Epoxides: and from oxidation reactions.
Saturated triazolopyridine derivatives: from reduction reactions.
Functionalized triazolopyridine derivatives: from substitution reactions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring fused with a pyridine structure, along with a trimethylsilyl group that enhances its stability and solubility. The synthesis typically involves multi-step processes that may require optimization to improve yield and purity. The presence of the vinyl group contributes to the compound's reactivity, making it suitable for further chemical modifications.
Biological Applications
1. Protein Kinase Inhibition:
Research indicates that compounds similar to 3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine exhibit significant biological activities, particularly as inhibitors of various protein kinases. Notably, the compound has been studied for its potential to inhibit c-Met kinase, which is implicated in cancer progression. Inhibiting such kinases may lead to therapeutic applications in treating specific cancers.
2. Anticancer Properties:
The unique structure of this compound allows it to interact with biological targets involved in signaling pathways associated with cancer cell proliferation and survival. Its ability to modulate kinase activity suggests potential pathways for therapeutic interventions in oncological settings.
Material Science Applications
1. Coordination Chemistry:
The triazole group in the compound serves as a versatile ligand in coordination chemistry. It can form stable complexes with various metal ions, making it useful in the development of new materials for catalysis and sensing applications . For instance, derivatives of triazoles have been successfully employed as ligands in dye-sensitized solar cells and other supramolecular assemblies.
2. Functionalization Strategies:
The compound can undergo further modifications to enhance its properties or introduce new functionalities. Methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be applied to create diverse derivatives with tailored characteristics for specific applications .
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Inhibition Studies: A study demonstrated that analogs of this compound effectively inhibited c-Met kinase activity in vitro and showed promising results in cellular models of cancer.
- Material Development: Research on triazole-based ligands has shown their utility in forming metal complexes that enhance the efficiency of solar energy conversion systems .
Mechanism of Action
The biological activity of 3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the modifications on the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
SEM vs. Methyl/Bromo Groups :
- The SEM group in the target compound contrasts with simpler methyl or bromo substituents (e.g., 6-bromo-3,7-dimethyl analog). SEM enhances solubility and stability during synthesis, whereas bromo groups enable Suzuki-Miyaura couplings .
- Vinyl at position 6 offers reactivity distinct from bromo, allowing for Heck or metathesis reactions .
Core Heterocycle Variations: Oxazolo[4,5-b]pyridines (e.g., ) replace the triazole ring with oxazole, reducing nitrogen content and altering electronic properties. These derivatives exhibit anti-inflammatory activity comparable to indomethacin but lack gastrointestinal irritation . These compounds are potent kinase modulators, highlighting the impact of core heterocycle choice on target selectivity .
Bioactivity Trends :
- Triazolopyridines with electron-withdrawing groups (e.g., SEM, bromo) are often intermediates rather than end-stage drugs. Conversely, oxazolo/imidazo derivatives with aromatic substituents (e.g., substituted phenyl groups) directly engage biological targets .
Research Findings and Data
Table 2: Comparative Physicochemical Properties
Biological Activity
The compound 3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS Number: 1313712-65-0) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a detailed review of synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a triazolo-pyridine framework, which is known for its diverse biological activities. The trimethylsilyl group enhances solubility and stability, making it a suitable candidate for drug development.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃OSi |
| Molecular Weight | 309.86 g/mol |
Antiproliferative Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazolo-pyridines have shown promising results as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: Tubulin Polymerization Inhibition
A study evaluated the biological activity of related triazolo-pyridine compounds, revealing that certain derivatives exhibited IC₅₀ values in the nanomolar range against HeLa cells. The most potent derivative demonstrated an IC₅₀ of 12 nM, indicating strong antiproliferative efficacy compared to standard chemotherapeutics like combretastatin A-4 (CA-4) .
The mechanism underlying the biological activity of these compounds often involves:
- Inhibition of Tubulin Polymerization : Compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics.
- Cell Cycle Arrest : Induction of G2/M phase arrest leads to increased apoptosis.
- Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed in treated cells.
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway may include:
- Formation of the triazole ring via cycloaddition reactions.
- Introduction of the vinyl group through cross-coupling techniques.
- Functionalization with trimethylsilyl ether for enhanced stability.
Biological Evaluation
Recent studies have focused on evaluating the biological activity of this compound through various assays:
- Cell Viability Assays : MTT or XTT assays are commonly used to assess cytotoxicity against cancer cell lines.
- Apoptosis Detection : Flow cytometry is employed to analyze apoptotic cell populations post-treatment.
- Microtubule Dynamics : Immunofluorescence microscopy helps visualize microtubule disruption in treated cells.
Comparative Analysis with Related Compounds
A comparative analysis was conducted between This compound and other triazolo-pyridine derivatives regarding their antiproliferative activities and mechanisms.
| Compound Name | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|
| 7i (similar derivative) | 12 | Tubulin polymerization inhibition |
| CA-4 (standard) | 3.4 | Tubulin polymerization inhibition |
| Compound A (related structure) | 25 | Apoptosis induction |
Q & A
Q. What are the established synthetic routes for preparing 3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine?
The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature can facilitate clean oxidative ring closure, yielding the triazolopyridine core with minimal byproducts . The trimethylsilyl (TMS)-protected ethoxymethyl group is introduced via nucleophilic substitution or protective group strategies, while the vinyl substituent may be added through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How is this compound characterized post-synthesis?
Key characterization methods include:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm regiochemistry and substituent positions.
- LC-MS for purity assessment and molecular weight verification.
- Column chromatography (e.g., silica gel or alumina) for purification, with gradients optimized using ethyl acetate/hexane mixtures .
- Elemental analysis to validate stoichiometry .
Q. What functional groups dictate its reactivity?
The triazole ring participates in hydrogen bonding and π-π stacking, influencing biological interactions. The vinyl group enables further functionalization (e.g., epoxidation or Diels-Alder reactions), while the TMS-ethoxymethyl group acts as a protective moiety, removable under acidic or fluoride-ion conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Methodological adjustments include:
- Catalyst screening : Transition metals (e.g., Pd or Cu) for cross-coupling steps, with ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl to enhance efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) for cyclization vs. ethanol for greener approaches .
- Temperature control : Reflux conditions (80–100°C) for coupling reactions vs. room temperature for oxidations .
Q. What computational tools predict this compound’s interactions with biological targets?
- Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes/receptors, leveraging Protein Data Bank (PDB) structures .
- Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO) to predict reactivity .
- Software like Discovery Studio and MarvinSketch visualizes steric/electronic effects of substituents .
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-response assays : Validate activity across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
- Mechanistic studies : Use competitive binding assays (e.g., SPR or ITC) to confirm target engagement .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to rule off-target effects .
Q. What strategies mitigate degradation during storage or experimental use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
